molecular formula C17H18N2O2S2 B2723413 2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886931-11-9

2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2723413
CAS No.: 886931-11-9
M. Wt: 346.46
InChI Key: OVALMDIFESTFRW-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, typically involves multi-step reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

What sets 2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the thiophene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H19N2O3S2
  • Molecular Weight : 361.48 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrates potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Shows promise in reducing inflammation.

Antimicrobial Activity

A study assessing the antimicrobial properties of thiophene compounds found that derivatives similar to this compound exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungi. The compound's structure likely contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular metabolism .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial Strains TestedActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus20 mm
Compound CP. aeruginosa18 mm

Anticancer Activity

The anticancer potential of thiophene derivatives has been highlighted in several studies. For instance, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. Specifically, the compound's ability to inhibit tubulin polymerization has been linked to its antiproliferative effects .

Case Study: Cell Line Evaluation

In vitro studies using various cancer cell lines (e.g., A549, T47D) demonstrated that derivatives of cyclopenta[b]thiophenes could achieve submicromolar growth inhibition (GI50 values), indicating strong potential as anticancer agents .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Interference with key enzymes involved in microbial and cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Prevention of cell division by interfering with microtubule dynamics.

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVALMDIFESTFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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